molecular formula C14H14BrNO2S2 B2949680 4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide CAS No. 2034235-74-8

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Cat. No.: B2949680
CAS No.: 2034235-74-8
M. Wt: 372.3
InChI Key: CVGQMNKEGPGTKK-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H14BrNO2S2 and its molecular weight is 372.3. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring can undergo oxidation, leading to the formation of reactive intermediates that can bind covalently to proteins, potentially altering their function . Additionally, the bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity towards target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins, thereby impacting cell proliferation and apoptosis . Furthermore, its interaction with cellular receptors can trigger downstream signaling cascades that influence various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. The compound’s thiophene ring is particularly adept at forming π-π interactions with aromatic amino acids in proteins, stabilizing the binding complex . Additionally, the bromine atom can form halogen bonds with electronegative atoms in the enzyme’s active site, further enhancing binding affinity. These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic effects can emerge, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive metabolites that can damage cellular components. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Properties

IUPAC Name

4-bromo-N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c15-10-8-11(20-9-10)13(17)16-14(3-5-18-6-4-14)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGQMNKEGPGTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.